5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid
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Overview
Description
5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry . This compound is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with a methoxy group at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 6-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-methoxyphenyl isothiocyanate with a suitable base, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiazole derivatives .
Scientific Research Applications
5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[D]thiazole-5-carboxylic acid: Similar structure but lacks the methoxy group at the 5-position.
5-Methoxy-2-methylbenzo[D]thiazole: Similar structure but lacks the carboxylic acid group at the 6-position.
Uniqueness
5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid is unique due to the presence of both the methoxy group and the carboxylic acid group, which contribute to its diverse chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H9NO3S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
5-methoxy-2-methyl-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-5-11-7-4-8(14-2)6(10(12)13)3-9(7)15-5/h3-4H,1-2H3,(H,12,13) |
InChI Key |
QTJPBBWEZJIXMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C(=C2)OC)C(=O)O |
Origin of Product |
United States |
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